N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its role or use.
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound. It would include the starting materials, reagents, and conditions used in the synthesis, as well as the yield and purity of the product.Molecular Structure Analysis
This would involve studying the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, reactivity, and stability).Scientific Research Applications
Synthesis and Characterization of Derivatives
Research on derivatives of similar compounds has been focused on their synthesis and characterization for potential therapeutic applications. For instance, a study involving the synthesis and characterization of Celecoxib derivatives explored their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds exhibited anti-inflammatory and analgesic activities without causing significant tissue damage, highlighting their therapeutic potential (Ş. Küçükgüzel et al., 2013).
Anticancer Activity
Another study focused on the synthesis of new pyrazole derivatives as cell cycle inhibitors, showing modest apoptotic effects in human cancer cells. One particular derivative induced significant cell cycle arrest, suggesting its promise as an anticancer drug (G. Nițulescu et al., 2015).
Antiviral Activity
A novel synthesis route of benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated remarkable antiavian influenza virus activity. This research highlights the potential of such compounds in developing antiviral therapeutics (A. Hebishy et al., 2020).
Inhibitors of CARM1
Compounds with pyrazole and thiophene fragments have been designed as inhibitors for specific enzymes, such as co-activator associated arginine methyltransferase 1 (CARM1), showcasing the importance of these molecules in medicinal chemistry and drug discovery (M. Allan et al., 2009).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also include information on how to handle and dispose of the compound safely.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or mechanisms of action.
Please consult with a qualified professional or researcher for accurate information. This is a general guide and may not apply to all compounds.
properties
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3OS/c22-21(23,24)17-9-4-3-8-16(17)20(28)25-13-14-12-18(19-10-5-11-29-19)27(26-14)15-6-1-2-7-15/h3-5,8-12,15H,1-2,6-7,13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPQTXNVFVTQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide |
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